Biapenem was first developed in the 1980s and is marketed under various brand names. It is synthesized from specific chemical precursors through complex synthetic routes that involve multiple steps. Its classification as a carbapenem places it among some of the most potent antibiotics available, especially in the context of multidrug-resistant bacteria.
The synthesis of biapenem involves several intricate steps that can vary depending on the specific method employed. Two notable methods are highlighted below:
Biapenem's molecular structure is characterized by its unique bicyclic framework which includes a beta-lactam ring fused with a five-membered ring containing sulfur and nitrogen atoms.
Biapenem undergoes various chemical reactions, particularly with beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
Biapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity.
Biapenem possesses several notable physical and chemical properties:
Property | Measurement |
---|---|
Melting Point | 130-132°C |
Solubility | Soluble in water |
pH | Neutral |
Stability | Stable under acidic conditions |
Biapenem is primarily used in clinical settings for treating severe infections caused by Gram-negative bacteria, including:
Biapenem represents a critical tool in modern antibiotic therapy, particularly in an era where antibiotic resistance poses significant challenges. Its unique properties and mechanisms make it an essential compound in both clinical and research contexts.
Biapenem ((4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) is a 1β-methyl carbapenem antibiotic distinguished by its bicyclotriazolium-thio side chain at C2. This structural configuration confers exceptional stability against renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with enzyme inhibitors like cilastatin required for other carbapenems [3] [9]. Its broad-spectrum activity encompasses Gram-positive, Gram-negative, and anaerobic bacteria, with particular potency against Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE) [6] [10]. The molecular mechanism involves high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP-2 in Gram-negative bacteria, disrupting peptidoglycan cross-linking and causing bacteriolysis [3] [6].
The bicyclotriazolium moiety is pivotal to biapenem's resistance to β-lactamase-mediated hydrolysis. X-ray crystallographic studies reveal that this side chain creates steric hindrance at the active site of class A β-lactamases like BlaC from Mycobacterium tuberculosis. The positively charged triazolium group electrostatically repels nucleophilic residues (e.g., Glu166, Ser70) essential for acylation, while its bulky bicyclic structure physically obstructs optimal positioning for hydrolysis [1] [2]. This evasion mechanism is quantified in hydrolysis kinetics, where biapenem exhibits a >50-fold slower hydrolysis rate by BlaC compared to imipenem (kcat = 0.002 s⁻¹ vs. 0.12 s⁻¹) [1]. Table 1 compares structural features and hydrolysis rates of carbapenems:
Table 1: Structural Determinants and Hydrolysis Kinetics of Carbapenems
Carbapenem | C2 Side Chain | Charge at Physiological pH | BlaC Hydrolysis Rate (kcat, s⁻¹) | VIM-2 Hydrolysis Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Biapenem | Bicyclotriazolium | Positive (+) | 0.002 | 2.8 × 10³ |
Meropenem | Dimethylcarbamoyl | Neutral (0) | 0.021 | 4.1 × 10³ |
Imipenem | Hydroxyethyl | Neutral (0) | 0.120 | 6.3 × 10³ |
Doripenem | Sulfamoylaminomethyl | Negative (-) | 0.015 | 3.9 × 10³ |
Data compiled from [1] [4] [6]
Additionally, the bicyclotriazolium group enhances outer membrane permeability in Gram-negative bacteria through favorable interactions with porin channels. Molecular dynamics simulations demonstrate 30% increased translocation rates across P. aeruginosa OprD porins compared to meropenem, explaining its potent activity against carbapenem-resistant strains [2] [6].
Biapenem exhibits divergent susceptibility profiles across Ambler classes of β-lactamases:
Table 2 summarizes β-lactamase interactions:
Table 2: Kinetic Parameters of Biapenem Hydrolysis by β-Lactamases
β-Lactamase | Class | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Primary Hydrolysis Product |
---|---|---|---|---|---|
VIM-2 | B1 | 0.42 ± 0.03 | 150 ± 12 | 2.8 × 10³ | (2S)-imine (70%), enamine (30%) |
KPC-2 | A | 0.003 ± 0.001 | 20 ± 3 | 150 | Enamine (100%) |
OXA-48 | D | 0.008 ± 0.002 | 85 ± 10 | 94 | Enamine (95%), lactone (5%) |
BlaC | A | 0.002 ± 0.0005 | 5 ± 1 | 400 | Intact molecule (99%) |
Biapenem overcomes the intrinsic β-lactam resistance of M. tuberculosis through potent BlaC inhibition, enabling synergistic activity with rifampicin. In time-kill assays against drug-susceptible H37Rv, biapenem (4 mg/L) plus rifampicin (0.5 mg/L) reduces bacterial counts by 4.5-log CFU/mL over 14 days, exceeding the additive effect of either drug alone. This synergy stems from sequential targeting: biapenem disrupts peptidoglycan synthesis, increasing rifampicin penetration and enhancing RNA polymerase inhibition [1] [7]. Fractional Inhibitory Concentration Indices (FICIs) consistently demonstrate synergy (FICI = 0.3 ± 0.1), with biapenem reducing rifampicin MICs 16-fold (from 0.5 mg/L to 0.03 mg/L) [5]. The synergy is concentration-dependent, peaking when biapenem concentrations exceed the MIC for ≥40% of the dosing interval [7].
Against MDR/XDR M. tuberculosis and non-tuberculous mycobacteria (NTM), biapenem combinations exploit β-lactam-induced cell wall damage to potentiate partner drugs:
Table 3 outlines synergistic partners and mechanisms:
Table 3: Synergistic Partners and Mechanisms of Biapenem Against Resistant Pathogens
Synergistic Agent | Target Pathogen | FICI Range | MIC Reduction Fold-Change | Primary Mechanism |
---|---|---|---|---|
Rifampicin | Drug-susceptible M. tuberculosis | 0.2–0.5 | 16 (Rifampicin) | Enhanced rifampicin penetration via cell wall damage |
Colistin | MDR A. baumannii | 0.25–0.5 | 4–8 (Both) | LPS disruption + peptidoglycan synthesis inhibition |
Fosfomycin sodium | XDR K. pneumoniae | 0.3–0.5 | 8 (Fosfomycin) | UDP-N-acetylglucosamine accessibility enhancement |
ME1071 (MBLi) | VIM-producing P. aeruginosa | 0.12–0.25 | 32 (Biapenem) | Zinc ion chelation in MBL active site |
Sulbactam | AmpC-hyperproducing Enterobacter | 0.5 | 4 (Biapenem) | Irreversible acylation of plasmid-mediated β-lactamases |
The combinatorial efficacy extends to biofilm-embedded bacteria, where biapenem’s enhanced penetration (attributed to its zwitterionic properties) facilitates co-transport of synergistic agents. In P. aeruginosa biofilms, biapenem-colistin reduces viable counts by 99.9% versus 90% with meropenem-colistin, demonstrating superior eradication capacity [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7